cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid
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Overview
Description
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol . It is characterized by the presence of a fluorophenyl group and a cyclopentane ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid:
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: The presence of a methyl group instead of a halogen atom results in different chemical behavior and uses.
These comparisons highlight the uniqueness of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, particularly its fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15FO3 |
---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
InChI Key |
LSOOTKXVGXFDBX-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2F)C(=O)O |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
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